

Validating the anti-cancer effects of NDI-091143 in different cell lines

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Compound of Interest

Compound Name: NDI-091143

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Validating the Anti-Cancer Effects of NDI-091143: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

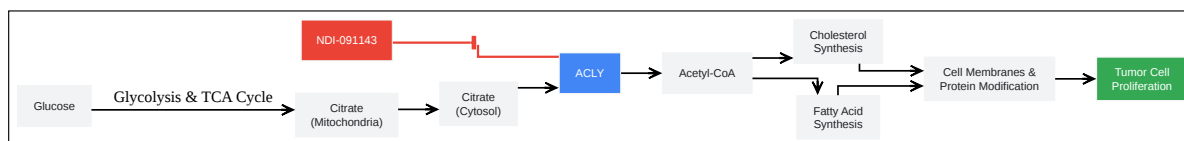
This guide provides an objective comparison of the anti-cancer effects of **NDI-091143** across different cell lines, supported by experimental data and detailed methodologies. **NDI-091143** is a potent, allosteric inhibitor of human ATP-citrate lyase (ACLY), a key enzyme linking glucose and lipid metabolism.^{[1][2]} Given that many cancer cells exhibit upregulated lipid synthesis to support rapid proliferation, ACLY has emerged as a promising target for anti-cancer therapies.^{[3][4][5]}

Mechanism of Action of NDI-091143

NDI-091143 functions as a highly potent inhibitor of ACLY, with an IC₅₀ of 2.1 nM and a K_i of 7.0 nM.^[1] It binds to an allosteric, hydrophobic cavity adjacent to the citrate-binding site of the enzyme.^[2] This binding induces significant conformational changes in ACLY, which indirectly prevents the binding of its substrate, citrate.^{[2][6]}

The primary role of ACLY is to catalyze the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm.^[4] The resulting acetyl-CoA is a fundamental building block for the biosynthesis of fatty acids and cholesterol, which are essential for creating new cell membranes and for protein modifications crucial for rapidly dividing cancer

cells.[2][7] By inhibiting ACLY, **NDI-091143** effectively cuts off this critical supply of acetyl-CoA, thereby impeding lipid synthesis and suppressing tumor cell growth and survival.[5][7]



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Caption: **NDI-091143** inhibits the ACLY-mediated production of acetyl-CoA.

Data Presentation: Comparative Efficacy of **NDI-091143**

The anti-cancer activity of **NDI-091143** has been evaluated in several cancer cell lines. The tables below summarize its efficacy and compare it with another known ACLY inhibitor, SB-204990.

Table 1: Anti-Cancer Effects of **NDI-091143** in Various Cancer Cell Lines

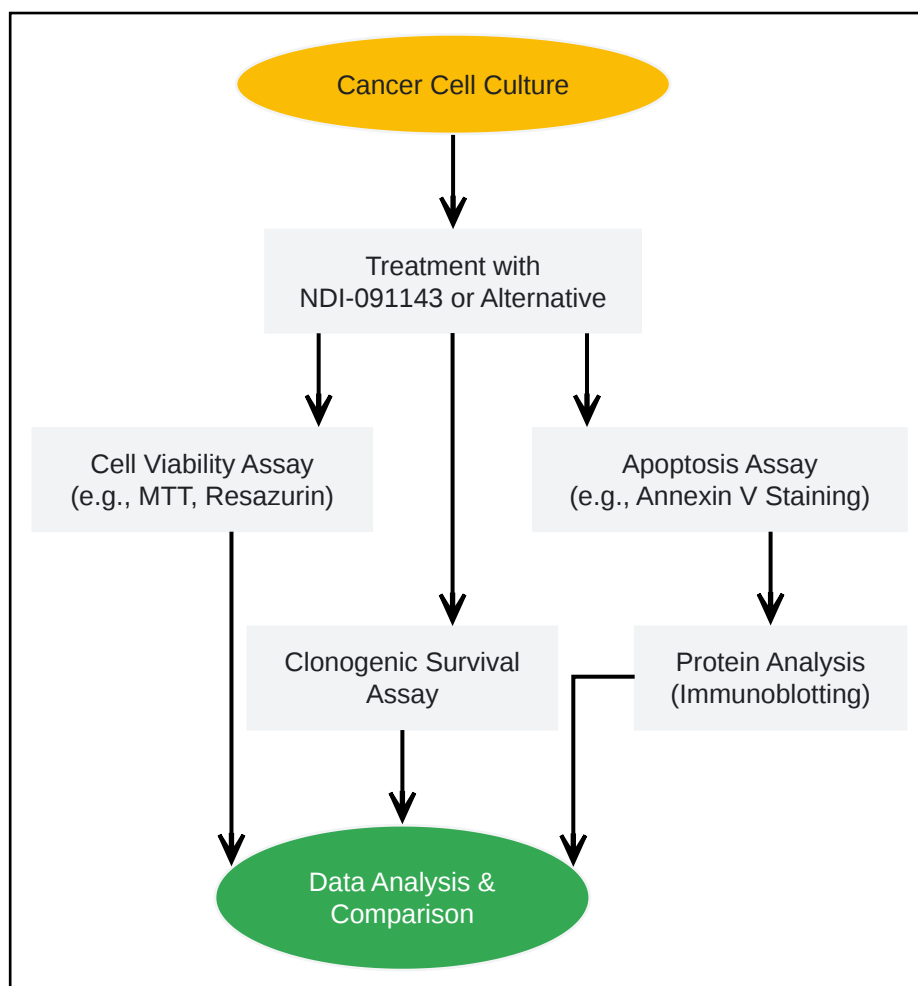
Cell Line	Cancer Type	Assay	Observed Effects	Reference
T24, T24T	Bladder Cancer	Clonogenic Survival	Dose-dependent inhibition of colony formation.	[1]
FTC-133	Thyroid Cancer	Monolayer Growth	Dose-dependent suppression of cell growth.	[3]
8505C	Thyroid Cancer	Monolayer Growth	Dose-dependent suppression of cell growth.	[3]
FTC-133	Thyroid Cancer	Clonogenic Ability	Dose-dependent suppression of colony formation.	[3]
8505C	Thyroid Cancer	Clonogenic Ability	Dose-dependent suppression of colony formation.	[3]
FTC-133, 8505C	Thyroid Cancer	Flow Cytometry	Increased proportion of sub-G1 cells, indicating apoptosis.	[3]
FTC-133, 8505C	Thyroid Cancer	Annexin V Assay	Increased number of annexin V-positive cells, confirming apoptosis.	[3]
FTC-133, 8505C	Thyroid Cancer	Immunoblotting	Activation of caspase-3 and cleavage of PARP1.	[3]

Table 2: Comparison of ACLY Inhibitors in Thyroid Cancer Cell Lines (FTC-133 and 8505C)

Feature	NDI-091143	SB-204990	Reference
Mechanism	Allosteric Inhibitor	Chemical Inhibitor	[2] [3] [7]
Monolayer Growth	Suppressed in a dose-dependent manner	Suppressed in a dose-dependent manner	[3]
Clonogenic Ability	Suppressed in a dose-dependent manner	Suppressed in a dose-dependent manner	[3]
Apoptosis Induction	Confirmed via flow cytometry, Annexin V, and immunoblotting	Confirmed via flow cytometry, Annexin V, and immunoblotting	[3]
Synergy	Synergistically enhances the cytotoxic effects of Sorafenib	Synergistically enhances the cytotoxic effects of Sorafenib	[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to validate the anti-cancer effects of ACLY inhibitors.



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Caption: General workflow for validating the anti-cancer effects of **NDI-091143**.

1. Cell Viability Assay (General Protocol)

Cell viability assays measure the metabolic activity of cells to determine the proportion of live, healthy cells.[8][9]

- Principle: Tetrazolium salts (e.g., MTT) or resazurin are reduced by metabolically active cells into colored formazan or fluorescent resorufin, respectively.[9][10] The intensity of the resulting color or fluorescence is proportional to the number of viable cells.
- Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of **NDI-091143** or a control compound. Include untreated wells as a negative control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
- Reagent Addition: Add the viability reagent (e.g., MTT solution at 0.5 mg/ml) to each well and incubate for 1-4 hours at 37°C.
- Quantification: If using MTT, solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).[\[10\]](#)
- Analysis: Calculate the percentage of cell viability relative to the untreated control.

2. Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony, measuring long-term cell survival.[\[1\]](#)

- Principle: It tests the effectiveness of a cytotoxic agent by determining the fraction of cells that retain their reproductive integrity.
- Procedure:
 - Cell Plating: Plate a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach for approximately 16 hours.[\[1\]](#)
 - Treatment: Treat the cells with the desired concentrations of **NDI-091143**.
 - Incubation: Incubate the plates for 10-14 days to allow for colony formation.[\[1\]](#)
 - Fixing and Staining:
 - Wash the colonies with phosphate-buffered saline (PBS).
 - Fix the colonies with a solution like 4% paraformaldehyde.

- Stain the colonies with a staining solution, such as 0.5% crystal violet.
- Colony Counting: Count the number of colonies containing more than 50 cells. The results are typically expressed as a plating efficiency and a surviving fraction compared to untreated controls.

3. Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects one of the early markers of apoptosis.[3][11]

- Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye and can be used to identify these apoptotic cells.
- Procedure:
 - Cell Culture and Treatment: Culture and treat cells with **NDI-091143** for the desired duration.
 - Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
 - Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-APC) and a viability dye (like propidium iodide or 7-AAD to distinguish necrotic cells).[11]
 - Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.
 - Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

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